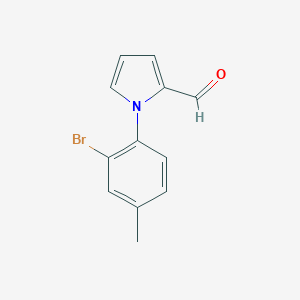

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrole ring with an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyr

Actividad Biológica

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromo and methyl group on the phenyl moiety, which is critical for its biological activity. The presence of the aldehyde group at the 2-position enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and antifungal properties. Its mechanism of action is believed to involve interaction with specific enzymes and receptors, potentially inhibiting their activity and affecting metabolic pathways.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against several bacterial strains. Notably, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (mg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |

| Escherichia coli | 0.025 | Effective against multiple strains |

| Candida albicans | 0.015 | Exhibited antifungal properties |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function.

- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that influence cellular responses.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, the compound was tested alongside other pyrrole derivatives for antibacterial activity. The results indicated that it had comparable efficacy to established antibiotics like amoxicillin, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the pyrrole ring influence biological activity. Compounds with electron-withdrawing groups showed enhanced antibacterial properties, suggesting that further chemical modifications could optimize efficacy .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its bioactivity:

- Derivatives with Enhanced Activity : Compounds with additional functional groups have shown improved antimicrobial properties, indicating potential for drug development.

- Low Cytotoxicity : Many derivatives maintain low cytotoxicity levels while exhibiting potent biological activities, making them suitable candidates for therapeutic applications .

Propiedades

IUPAC Name |

1-(2-bromo-4-methylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-9-4-5-12(11(13)7-9)14-6-2-3-10(14)8-15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKXDAPQUORGMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.